4,6-dimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile
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Description
4,6-dimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H18F3N5 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.15143008 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound may interact with various proteins or receptors in the body, influencing their function and leading to changes at the cellular level .
Mode of Action
It is hypothesized that the compound may bind to its targets, altering their function and leading to changes in cellular processes .
Pharmacokinetics
The compound’s bioavailability, or the extent to which it is absorbed and able to exert an effect, is also unknown .
Result of Action
It is hypothesized that the compound may influence cellular processes, leading to changes in cell function .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s ability to bind to its targets and exert an effect .
Biological Activity
The compound 4,6-dimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile (commonly referred to as the target compound) has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The target compound is characterized by the following structural features:
- Molecular Formula : C18H20F3N5
- Molecular Weight : 365.38 g/mol
- CAS Number : 2415487-83-9
Biological Activity Overview
The biological activity of the target compound has been evaluated against various biological targets, primarily focusing on its potential as an inhibitor of specific enzymes and its cytotoxic effects on cancer cell lines.
Inhibition Studies
- Urease Inhibition :
- Antiproliferative Activity :
Case Study 1: Urease Inhibition Assay
In a study aimed at evaluating urease inhibitors, the target compound demonstrated a high degree of potency. The results were compared to known inhibitors:
Compound | IC50 (µM) |
---|---|
Target Compound | 2.0 ± 0.73 |
Thiourea | 23.2 ± 11.0 |
This significant difference highlights the potential of the target compound as a more effective urease inhibitor .
Case Study 2: Antiproliferative Effects
A series of experiments were conducted to assess the antiproliferative effects of the target compound on various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 10.5 ± 1.2 |
HCT116 (Colon) | 15.3 ± 0.8 |
A549 (Lung) | 12.0 ± 1.5 |
These results indicate that the target compound possesses selective cytotoxicity against multiple cancer types, warranting further investigation into its mechanism of action .
The proposed mechanism for the biological activity of the target compound involves:
- Enzyme Inhibition : The structural features allow it to bind effectively to active sites of specific enzymes such as urease and potentially others involved in cancer metabolism.
- Cell Cycle Modulation : Preliminary studies suggest that it may induce cell cycle arrest in cancer cells, although detailed mechanisms remain to be elucidated.
Properties
IUPAC Name |
4,6-dimethyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5/c1-12-9-13(2)24-17(15(12)10-22)26-7-5-25(6-8-26)16-4-3-14(11-23-16)18(19,20)21/h3-4,9,11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJDHDKIGXPWFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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